CAT639 -

CAT639

Catalog Number: EVT-1534473
CAS Number:
Molecular Formula: C25H25N3O5S
Molecular Weight: 479.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAT639 is an inhibitor of iNOS dimerization which reduces the production of nitric oxide (NO) by allosterically inhibiting dimerization of the inducible nitric oxide synthase (iNOS) without affecting its mRNA levels. CAT639 exhibits improved β-cell viability and insulin secretion in the rat insulin-producing INS1E cells and primary rat dispersed islet cells.
Synthesis Analysis

Methods and Technical Details

The synthesis of CAT639 involves a multi-step organic reaction process that combines various chemical precursors. While specific details regarding the synthetic pathway are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and amino acids.
  2. Reactions: Key reactions include amide bond formation and cyclization steps to construct the core structure of CAT639.
  3. Purification: Typically, purification is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The synthesis process is designed to be efficient, yielding high amounts of the active compound while minimizing by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of CAT639 has been elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound features a complex arrangement of functional groups that contribute to its biological activity.

  • Molecular Formula: The precise molecular formula of CAT639 is not publicly disclosed but includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: Computational modeling has been employed to predict the three-dimensional conformation of CAT639, which aids in understanding its interactions with biological targets.

The structural characteristics are essential for its function as an iNOS inhibitor, allowing it to bind selectively to the enzyme's active site .

Chemical Reactions Analysis

Reactions and Technical Details

CAT639 primarily acts through the inhibition of iNOS, which catalyzes the conversion of L-arginine to nitric oxide. The compound's mechanism involves:

  1. Allosteric Inhibition: CAT639 binds to an allosteric site on iNOS, preventing dimerization, which is crucial for its enzymatic activity.
  2. Impact on Nitric Oxide Production: By inhibiting iNOS dimerization, CAT639 effectively reduces nitric oxide levels in pathological conditions where excessive production is detrimental.

Experimental data indicate that CAT639 demonstrates a dose-dependent reduction in nitric oxide production in various cell lines, highlighting its potential therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism by which CAT639 exerts its effects involves several key processes:

  1. Binding Affinity: The compound exhibits high binding affinity for the allosteric site on iNOS compared to traditional competitive inhibitors.
  2. Reduction of Inflammatory Response: By decreasing nitric oxide synthesis, CAT639 modulates inflammatory signaling pathways, which can be beneficial in conditions such as cancer and chronic inflammation.

In vitro studies have shown that treatment with CAT639 leads to a significant decrease in pro-inflammatory cytokines, suggesting its role in dampening inflammatory responses associated with various diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CAT639 include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility data indicate that CAT639 is soluble in organic solvents but may have limited solubility in aqueous environments.
  • Stability: Stability studies suggest that CAT639 remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties relevant to its function include:

  • pKa Values: These values provide insight into the ionization states of functional groups within CAT639 at physiological pH.
  • LogP Value: This value indicates the lipophilicity of the compound, influencing its bioavailability and distribution within biological systems .
Applications

Scientific Uses

CAT639 shows promise in several scientific applications:

  1. Cancer Therapy: Due to its ability to inhibit iNOS and reduce nitric oxide levels, CAT639 may be utilized in cancer treatment regimens where inflammation plays a role in tumor progression.
  2. Inflammatory Diseases: The compound could be explored for treating chronic inflammatory diseases by modulating nitric oxide-mediated pathways.
  3. Research Tool: As a selective iNOS inhibitor, CAT639 serves as a valuable tool for researchers studying nitric oxide's role in various biological processes.

Ongoing studies aim to further elucidate its therapeutic potential and optimize its chemical properties for clinical applications .

Introduction to CAT639

Biochemical Identity and Structural Characteristics of CAT639

CAT639 is chemically designated as N-(4-((2-(6-Methylpyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide. Its molecular weight is 479.55 g/mol, and it features a canonical SMILES representation of O=C(C1=CC=C(OCO2)C2=C1)NC3=CC=C(S(=O)(N4C(C5=CC=C(C)N=C5)CCCC4)=O)C=C3 [4]. Structurally, it integrates three critical domains:

  • A 6-methylpyridinyl moiety linked to a piperidine ring, facilitating target engagement.
  • A sulfonylphenyl bridge enabling allosteric modulation.
  • A benzo[1,3]dioxole carboxamide group contributing to metabolic stability [1] [4].

Table 1: Physicochemical Properties of CAT639

PropertyValue
Molecular FormulaC₂₅H₂₅N₃O₅S
CAS Registry Number2937977-17-6
Exact Mass479.1515 Da
Purity>98% (HPLC)
Solubility10 mM in DMSO
Storage Stability-20°C (12 months)

The compound’s three-dimensional configuration allows selective interaction with dimerization interfaces of inducible nitric oxide synthase (iNOS), positioning it as a targeted inhibitor of inflammatory pathways in beta-cells [1] [4].

Discovery Context: Phenotypic Screening in Diabetogenic Media

CAT639 was identified through a high-content phenotypic screen designed to rescue rat insulinoma (INS1E) cells from apoptosis induced by diabetogenic media—a cocktail of pro-inflammatory cytokines (IL-1β, IFN-γ) and high glucose concentrations [1] [7]. The screening strategy prioritized caspase-9 inhibition, a central executioner in mitochondrial apoptosis pathways:

  • Primary INS1E cells were exposed to cytokines to simulate in vivo diabetogenic stress.
  • A library of ATV399 analogs was screened for caspase-9 suppression (IC₅₀ threshold: <1 μM).
  • CAT639 emerged as a lead candidate with an IC₅₀ of 0.48 μM against caspase-9—significantly lower than ATV399 [1] [7].

Table 2: Key Screening Parameters and Outcomes

ParameterValue
Screening ModelRat INS1E cells + primary islets
Stress InducersIL-1β + IFN-γ + high glucose
Primary EndpointCaspase-9 activity inhibition
CAT639 IC₅₀ (caspase-9)0.48 μM
ATV399 IC₅₀ (caspase-9)1.2 μM (reference)
β-cell Viability Improvement>2-fold vs. ATV399

The structural optimization from ATV399 involved introducing methyl substituents on the pyridine ring, enhancing cellular permeability and target affinity. Critical precursors like 6-Methylpyridine-3-boronic acid (CAS: 659742-21-9) were utilized in Suzuki cross-coupling reactions to assemble the core scaffold [7]. This iterative medicinal chemistry approach yielded CAT639’s superior efficacy in restoring glucose-stimulated insulin secretion (GSIS) in primary rat islets [1] [4].

Relevance in Metabolic Disorders: Targeting Beta-Cell Apoptosis

Beta-cell apoptosis is a hallmark of diabetes pathogenesis, driven by inflammatory cytokines, endoplasmic reticulum (ER) stress, and oxidative damage. CAT639 exerts protection via two synergistic mechanisms:

Inhibition of iNOS Dimerization

Inducible nitric oxide synthase (iNOS) generates cytotoxic nitric oxide (NO) upon cytokine exposure. CAT639 acts as an allosteric inhibitor of iNOS dimerization, disrupting functional enzyme assembly:

  • Reduces NO production by >80% in INS1E cells without affecting iNOS mRNA levels [1] [4].
  • Prevents caspase-3 activation—a downstream effector of NO-mediated apoptosis [3] [10].

Suppression of Mitochondrial Apoptosis

By inhibiting caspase-9, CAT639 intercepts the intrinsic apoptosis pathway:

  • Blocks cytochrome c-induced apoptosome formation [3].
  • Preserves mitochondrial membrane integrity in primary islets exposed to cytokines [1] [5].

Table 3: Functional Outcomes in Beta-Cell Models

EndpointEffect of CAT639
Nitric Oxide (NO) Production↓ 85% vs. cytokine-only controls
Insulin Secretion (GSIS)↑ 2.3-fold in damaged islets
Caspase-3/7 Activity↓ 70%
β-cell Viability>90% retention after 72h stress

In rodent models of autoimmune diabetes, compounds with this dual mechanism significantly delay hyperglycemia onset by preventing T-cell priming via reduced beta-cell antigen exposure [3]. This positions CAT639 as a disease-modifying agent targeting early stages of beta-cell loss in metabolic disorders [1] [10].

Properties

Product Name

CAT639

IUPAC Name

N-(4-((2-(6-Methylpyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Molecular Formula

C25H25N3O5S

Molecular Weight

479.55

InChI

InChI=1S/C25H25N3O5S/c1-17-5-6-19(15-26-17)22-4-2-3-13-28(22)34(30,31)21-10-8-20(9-11-21)27-25(29)18-7-12-23-24(14-18)33-16-32-23/h5-12,14-15,22H,2-4,13,16H2,1H3,(H,27,29)

InChI Key

WKZHCNDIGWUMRJ-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(OCO2)C2=C1)NC3=CC=C(S(=O)(N4C(C5=CC=C(C)N=C5)CCCC4)=O)C=C3

Solubility

Soluble in DMSO

Synonyms

CAT-639; CAT 639; CAT639

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.